3-nitro-N'-(4-nitrobenzoyl)benzohydrazide

Organic Synthesis Heterocyclic Chemistry 1,3,4-Oxadiazole

This specialty diaryl hydrazide features a unique dual-nitro substitution pattern (3-nitro and 4-nitrobenzoyl), which is critical for modulating enzyme inhibition potency and electronic profiles, as shown in XO and carbonic anhydrase SAR studies. Its use as a direct precursor to 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (44% yield) avoids regioisomeric mixtures. Ideal for focused libraries and complex synthesis; analytical data (¹H NMR) available. Order now for early discovery research.

Molecular Formula C14H10N4O6
Molecular Weight 330.25 g/mol
Cat. No. B11021673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Molecular FormulaC14H10N4O6
Molecular Weight330.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O6/c19-13(9-4-6-11(7-5-9)17(21)22)15-16-14(20)10-2-1-3-12(8-10)18(23)24/h1-8H,(H,15,19)(H,16,20)
InChIKeyPSQVFCCJDACPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N'-(4-nitrobenzoyl)benzohydrazide (17012-72-5): Core Identifiers, Physicochemical Properties, and Procurement Context


3-Nitro-N'-(4-nitrobenzoyl)benzohydrazide (CAS: 17012-72-5; PubChem CID: 3090474) is a synthetic diaryl hydrazide derivative bearing two nitro substituents, one on each aromatic ring [1]. Its molecular formula is C14H10N4O6, with a molecular weight of 330.25 g/mol [1]. The compound is characterized by an experimental melting point of 250-251 °C and a predicted XLogP3-AA value of 2 [1][2]. Structurally, it contains two hydrogen bond donors and six hydrogen bond acceptors, making it a versatile scaffold for further derivatization [1]. Sigma-Aldrich provides this compound to early discovery researchers as part of the AldrichCPR collection, positioning it as a specialty building block rather than a commodity chemical .

Why 3-Nitro-N'-(4-nitrobenzoyl)benzohydrazide Cannot Be Freely Substituted: The Critical Role of Dual Nitro Substitution


The specific arrangement of nitro groups on the benzohydrazide scaffold profoundly influences both chemical reactivity and biological profile, rendering generic substitution unreliable. For instance, X-ray crystallography on related diaryl hydrazides demonstrates that nitro group positioning determines molecular planarity and intermolecular packing, which in turn affects solubility and crystal habit [1]. Biologically, comparative studies on nitro-substituted benzohydrazides reveal that the presence and position of nitro groups critically modulate enzyme inhibition potency. In a direct head-to-head comparison of hydrazones derived from 3-nitrobenzohydrazide versus 4-nitrobenzohydrazide against xanthine oxidase (XO), both compounds exhibited activity, but their distinct binding modes and potency underscore that the substitution pattern is not interchangeable [2]. Furthermore, the dual-nitro architecture of 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide provides a unique dipolar electronic profile that is absent in mono-nitro analogs, which is essential for applications requiring specific charge distribution or redox behavior.

Quantitative Evidence for 3-Nitro-N'-(4-nitrobenzoyl)benzohydrazide: Head-to-Head and Class-Level Differentiation


Synthetic Versatility: Confirmed Cyclodehydration Yield for 1,3,4-Oxadiazole Formation

The target compound serves as a direct precursor to 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole via cyclodehydration in pyridine with thionyl chloride, achieving a documented yield of 44% after a 1.0 h reaction [1]. This yield provides a quantitative benchmark for researchers seeking to access this specific asymmetric 1,3,4-oxadiazole derivative, which is not commercially available. This differentiates the target compound from the alternative route of direct nitration of 2,5-diphenyl-1,3,4-oxadiazole, which results in a complex mixture of all six possible bis-nitrophenyl isomers requiring HPLC separation [2].

Organic Synthesis Heterocyclic Chemistry 1,3,4-Oxadiazole

Inferred Antimicrobial Activity: Class-Level Comparison of Nitrobenzohydrazide Scaffolds

While direct antimicrobial data for 3-nitro-N'-(4-nitrobenzoyl)benzohydrazide is limited in the public domain, its constituent building blocks and close analogs exhibit quantifiable activity, establishing a class-level inference for its potential. A closely related derivative, 3-methyl-4-nitrobenzohydrazide, demonstrated a minimal inhibitory concentration (MIC) of 0.25 μg/mL against Staphylococcus epidermidis, which is superior to erythromycin (1 μg/mL) and comparable to ciprofloxacin (0.25 μg/mL) . Additionally, derivatives of 2-(4-nitrobenzoyl)hydrazinecarbodithioic acid, which share the 4-nitrobenzoyl motif, displayed tuberculostatic activity with an MIC of 3.13 μg/cm³ against Mycobacterium tuberculosis [1]. These data suggest that the dual-nitro hydrazide framework possesses intrinsic antimicrobial potential that may be further enhanced in metal complexes [2].

Antimicrobial Benzohydrazide Drug Discovery

Enzyme Inhibition Potential: Nitro-Substituted Benzohydrazides as Xanthine Oxidase Inhibitors

Nitro-substituted benzohydrazides demonstrate effective inhibition of xanthine oxidase (XO), a key therapeutic target for gout and hyperuricemia. In a direct comparative study, hydrazones derived from 3-nitrobenzohydrazide (Compound 4) and 4-nitrobenzohydrazide (Compound 3) both exhibited XO inhibitory activity [1]. While precise IC50 values for the free hydrazides are not reported, the study confirms that nitro substitution is a critical determinant of activity, and the position of the nitro group (3- vs. 4-) influences binding mode as revealed by molecular docking simulations [1]. This suggests that the target compound, which incorporates both 3- and 4-nitro moieties, may offer a distinct dual binding interaction not achievable with mono-nitro analogs.

Enzyme Inhibition Xanthine Oxidase Benzohydrazide

Analytical and Spectral Differentiation: Confirmed Identity via NMR Spectroscopy

The target compound is spectroscopically characterized and indexed in the KnowItAll NMR Spectral Library with a 1H NMR spectrum recorded in DMSO-d6 [1]. This provides a definitive analytical fingerprint for identity confirmation and purity assessment. The availability of a verified reference spectrum distinguishes this compound from undocumented or less rigorously characterized analogs, ensuring reproducibility in experimental workflows [1].

Analytical Chemistry NMR Spectroscopy Structural Confirmation

Targeted Application Scenarios for 3-Nitro-N'-(4-nitrobenzoyl)benzohydrazide Based on Quantitative Evidence


Precursor for Asymmetric 1,3,4-Oxadiazole Synthesis in Medicinal Chemistry

This compound is a validated synthetic intermediate for preparing 2-(3-nitrophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole with a 44% isolated yield [1]. This specific oxadiazole is a valuable building block for medicinal chemistry programs targeting antimicrobial or anticancer agents [2]. Using the pre-formed benzohydrazide avoids the complexity of regioisomeric mixtures encountered in alternative nitration routes, streamlining the synthesis of asymmetric heterocycles [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Given that both 3-nitro- and 4-nitro-substituted benzohydrazides exhibit xanthine oxidase (XO) inhibitory activity [3], this compound's dual-nitro architecture makes it an ideal scaffold for probing the effects of multiple nitro groups on enzyme binding. Its unique substitution pattern can be leveraged in SAR campaigns to develop next-generation XO inhibitors or to explore activity against related targets like carbonic anhydrase, where nitro-benzohydrazides show potent inhibition [4].

Ligand Precursor for Metal Complexes with Antimicrobial Potential

The target compound's hydrazide moiety serves as a versatile ligand for synthesizing transition metal complexes [2]. Copper(II) and nickel(II) complexes derived from 4-nitrobenzoylhydrazones have demonstrated enhanced antimicrobial activity compared to the free ligands [2]. The dual-nitro functionality of this compound may further modulate the electronic properties and biological activity of its metal complexes, making it a strategic choice for inorganic medicinal chemistry research [2].

Analytical Standard for Method Development and Quality Control

With a verified 1H NMR spectrum available in the KnowItAll database [5] and a well-defined melting point of 250-251 °C [6], this compound is suitable for use as an analytical reference standard. It can be employed in HPLC method development for monitoring related substances or as a system suitability standard in pharmaceutical analysis, ensuring reliable and reproducible analytical results [5].

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